molecular formula C12H14O3 B2781533 rac-(2R,3R)-2-phenyloxane-3-carboxylic acid, trans CAS No. 1969287-70-4

rac-(2R,3R)-2-phenyloxane-3-carboxylic acid, trans

Numéro de catalogue: B2781533
Numéro CAS: 1969287-70-4
Poids moléculaire: 206.241
Clé InChI: PLTXACXZZGZCLU-MNOVXSKESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rac-(2R,3R)-2-phenyloxane-3-carboxylic acid, trans is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Clinical Pharmacology in Acute Promyelocytic Leukemia

All-trans retinoic acid induces leukemic cell differentiation and complete remission in a significant proportion of patients with acute promyelocytic leukemia (APL). Despite the high remission rates, relapses occur, often associated with resistance to further treatment. RA's pharmacology was examined in patients with APL, noting its metabolization and the effects of long-term administration on plasma levels, which may influence treatment outcomes and resistance mechanisms (Muindi et al., 1992).

Enhanced Chemotherapy Efficacy in Non-Small-Cell Lung Cancer

The combination of cisplatin, paclitaxel, and all-trans retinoic acid (ATRA) was evaluated in patients with advanced non-small-cell lung cancer (NSCLC), showing an increase in response rate and progression-free survival. This suggests that ATRA may enhance the efficacy of chemotherapy in NSCLC, highlighting its potential role in treating various cancer types (Arrieta et al., 2010).

Pharmacokinetics and Tolerance in Solid Tumors

A phase I trial investigated all-trans-RA's maximum-tolerated dose and pharmacokinetics in patients with solid tumors other than leukemia. The study identified dose-limiting toxicities and observed no major objective tumor responses, providing a basis for future studies on optimizing RA administration schedules (Lee et al., 1993).

Combination Therapy in Acute Promyelocytic Leukemia

Combining all-trans retinoic acid (ATRA) and arsenic trioxide (As2O3) for remission/maintenance therapy in acute promyelocytic leukemia (APL) was found to be more effective than mono-therapy with either drug. This combination resulted in higher complete remission rates and better disease-free survival, indicating a synergistic effect that could apply to related compounds in similar clinical contexts (Shen et al., 2004).

Modulation of Drug Metabolism

A study on the clinical pharmacology of all-trans RA in cancer patients explored mechanisms of acquired resistance and evaluated the potential of ketoconazole, an inhibitor of cytochrome-P450 oxidative enzymes, to reverse this resistance. The findings suggest that cytochrome-P450 plays a significant role in all-trans RA metabolism, which could be crucial for understanding the metabolism and resistance mechanisms of structurally related compounds (Rigas et al., 1993).

Propriétés

IUPAC Name

(2R,3R)-2-phenyloxane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)10-7-4-8-15-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTXACXZZGZCLU-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](OC1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.